molecular formula C7H6Cl2O B146536 3,5-Dichlorobenzyl alcohol CAS No. 60211-57-6

3,5-Dichlorobenzyl alcohol

Cat. No. B146536
CAS RN: 60211-57-6
M. Wt: 177.02 g/mol
InChI Key: VSNNLLQKDRCKCB-UHFFFAOYSA-N
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Description

3,5-Dichlorobenzyl alcohol is a compound that is structurally related to various other chlorinated benzyl alcohols and derivatives. While the provided papers do not directly discuss 3,5-dichlorobenzyl alcohol, they do provide insights into similar compounds which can help infer some of the properties and reactions of 3,5-dichlorobenzyl alcohol.

Synthesis Analysis

The synthesis of related compounds often involves halogenation and alkylation reactions. For instance, the synthesis of dendritic compounds related to 3,5-dichlorobenzyl alcohol involves a convergent growth method starting from 4-(bromomethyl)benzonitrile and 3,5-dihydroxybenzyl alcohol . Similarly, the synthesis of 3-methylamino-1-benzyl alcohol from acetyl benzene through a Mannich reaction followed by reduction with KBH4 provides a methodological framework that could potentially be adapted for synthesizing 3,5-dichlorobenzyl alcohol .

Molecular Structure Analysis

The molecular structure of chlorinated benzyl alcohols can be studied using spectroscopic methods such as FT-Raman and FT-IR, as demonstrated for 3,4-dichlorobenzyl alcohol . These techniques allow for the determination of vibrational frequencies and provide insights into the geometry of the molecule. The dihedral angles and the presence of substituents on the benzene ring can significantly influence the molecular conformation, as seen in related compounds .

Chemical Reactions Analysis

Chlorinated benzyl alcohols can undergo various chemical reactions, including photolysis, which can lead to the generation of benzyl cations and the formation of solvent-incorporated adducts . Biotransformation reactions are also possible, as seen with 3,5-dichloro-p-anisyl alcohol, which can be demethylated and further converted through biotic and abiotic routes .

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated benzyl alcohols can be influenced by their molecular structure. For example, the presence of chloro substituents can affect the compound's polarity, reactivity, and interactions with solvents . The crystal structure of related compounds can reveal intermolecular interactions such as π-π stacking and hydrogen bonding, which are important for understanding the compound's behavior in solid-state .

Relevant Case Studies

Case studies involving the resolution of alcohols as esters provide insights into the stereochemical aspects of related compounds . Additionally, the environmental fate of chlorinated benzyl alcohols under anaerobic conditions has been studied, revealing potential pathways for biotransformation and dimerization .

Scientific Research Applications

Application 1: Preparation of 3,5-dichlorophenylacetonitrile

  • Summary of the Application : 3,5-Dichlorobenzyl alcohol is used in the preparation of 3,5-dichlorophenylacetonitrile .
  • Methods of Application : The preparation involves a reaction with boiling SOCl2, followed by a reaction with NaCN .
  • Results or Outcomes : The result of this process is the production of 3,5-dichlorophenylacetonitrile .

Application 2: Synthesis of tert-butyl 2-cyano-3-(3,5-dichlorophenyl)-propanoate

  • Summary of the Application : 3,5-Dichlorobenzyl alcohol is used in the synthesis of tert-butyl 2-cyano-3-(3,5-dichlorophenyl)-propanoate .
  • Methods of Application : The synthesis involves an Iridium-catalysed alkylation of tert-butyl cyanoacetate .
  • Results or Outcomes : The result of this process is the production of tert-butyl 2-cyano-3-(3,5-dichlorophenyl)-propanoate .

Application 3: Antiviral Activity

  • Summary of the Application : Dichlorobenzyl alcohol has shown virucidal activity against a number of viruses associated with the common cold .
  • Methods of Application : In vitro studies have been conducted with the combination of dichlorobenzyl alcohol and amylmetacresol .
  • Results or Outcomes : The studies have shown a reduction in the viral load . In clinical trials, administration of dichlorobenzyl alcohol lozenges has been shown to generate a reduced throat soreness and to provide pain relief and relief from difficulty in swallowing 5 minutes after administration .

Safety And Hazards

3,5-Dichlorobenzyl alcohol is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be stored in a well-ventilated place and kept tightly closed . In case of contact with skin or eyes, or if inhaled or ingested, immediate medical attention is required .

properties

IUPAC Name

(3,5-dichlorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2O/c8-6-1-5(4-10)2-7(9)3-6/h1-3,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSNNLLQKDRCKCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10208959
Record name 3,5-Dichlorobenzylic alcohol
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URL https://comptox.epa.gov/dashboard/DTXSID10208959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dichlorobenzyl alcohol

CAS RN

60211-57-6
Record name 3,5-Dichlorobenzyl alcohol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60211-57-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dichlorobenzylic alcohol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060211576
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Dichlorobenzylic alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10208959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-dichlorobenzylic alcohol
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Synthesis routes and methods I

Procedure details

To a stirred solution of 3,5-dichlorobenzoyl chloride (712 mg, 3.40 mmole) in THF (6 ml) at 0° C. is added dropwise a solution of sodium borohydride (227 mg, 6.0 mmole), in N-methyl pyrrolidinone (1.5 ml) maintaining the temperature at ≤18° C. The reaction mixture is stirred for 2 hours at ambient temperature and then partitioned with 0.5 N aqueous HCl (60 ml) and EtOAc (60 ml). The layers are separated and the aqueous layer is washed with EtOAc (20 ml). The combined organic layer is washed with H2O (60 ml) and brine (40 ml), dried (Na2SO4), filtered, and concentrated to give crude product as a crystalline solid. One recrystallization from hot cyclohexane (7.5 ml) gives 2, i.e., 3,5-dichlorobenzyl alcohol (451 mg, 2.55 mmole, 75%, m.p. 77°-77.5° C.).
Quantity
712 mg
Type
reactant
Reaction Step One
Quantity
227 mg
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Prepared according to the method described in Example X(i) above from 3,5-dichlorobenzoic acid (15.3 g; 80 mmol), TEA (8.9 g; 88 mmol), i-Bu chloroformate (12 g; 88 mmol) and NaBH4 (9.0 g; 240 mmol), yielding 10.5 g (74%) of sub-title compound.
Quantity
15.3 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
8.9 g
Type
reactant
Reaction Step Two
[Compound]
Name
i-Bu chloroformate
Quantity
12 g
Type
reactant
Reaction Step Three
Name
Quantity
9 g
Type
reactant
Reaction Step Four
Yield
74%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5-Dichlorobenzyl alcohol
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3,5-Dichlorobenzyl alcohol
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3,5-Dichlorobenzyl alcohol
Reactant of Route 4
3,5-Dichlorobenzyl alcohol
Reactant of Route 5
Reactant of Route 5
3,5-Dichlorobenzyl alcohol
Reactant of Route 6
3,5-Dichlorobenzyl alcohol

Citations

For This Compound
179
Citations
S Du, Q Yuan, X Hu, W Fu, Q Xu, Z Wei… - Journal of Agricultural …, 2021 - ACS Publications
Succinate dehydrogenase (SDH) is one of the most important molecular targets for the development of new fungicides. Carboxamide fungicides are a class of SDH inhibitors widely …
Number of citations: 13 pubs.acs.org
VT Getova, RP Bontchev, DR Mehandjiev, V Skumryev… - Polyhedron, 2005 - Elsevier
Two new copper(II) complexes with the bronchodilator Clenbuterol (HL) have been synthesized: the binuclear complex Cu 2 L 2 Cl 2 ·4DMSO (1) and the mononuclear CuL 2 ·2CH 3 …
Number of citations: 8 www.sciencedirect.com
T Schaefer, W Danchura, W Niemczura… - Canadian Journal of …, 1978 - cdnsciencepub.com
The J method, depending on a comparison between observed spin–spin coupling constants over six bonds between protons on a side chain and para ring protons and those calculated …
Number of citations: 2 cdnsciencepub.com
T Schaefer, JR Mansfield, FE Hruska… - Canadian Journal of …, 1992 - cdnsciencepub.com
The 1 H and 19 F nuclear magnetic resonance spectra of 3,5-dichlorobenzyl fluoride, dissolved in solvents of varying polarity, are analyzed to yield precise values of the long-range …
Number of citations: 5 cdnsciencepub.com
ER Sørensen, NR El‐Brollosy… - … der Pharmazie: An …, 2005 - Wiley Online Library
The HIV‐1 inhibitors described in this paper is closely related to 6‐(3,5‐dimethylbenzyl)‐1‐(ethoxy methyl)‐5‐isopropyluracil (GCA‐186) an anti‐HIV‐1 drug that is highly active against …
Number of citations: 17 onlinelibrary.wiley.com
W Danchura - 1984 - elibrary.ru
The J Method is used to determine the barriers to internal rotation and the ground state rotational conformations of some benzyl and benzal compounds in solution. The method relies …
Number of citations: 5 elibrary.ru
G Engelhardt - Arzneimittel-forschung, 1976 - europepmc.org
Effects of 4-amino-alpha-[(tert.-butylamino) methyl]-3, 5-dichlorobenzyl alcohol hydrochloride (clenbuterol, NAB 365) on the adrenergic beta-receptors were investigated and compared …
Number of citations: 7 europepmc.org
M Thevis, A Thomas, S Beuck, A Butch… - Rapid …, 2013 - Wiley Online Library
RATIONALE Clenbuterol (4‐amino‐α‐[(tert‐butylamino)methyl]‐3,5‐dichlorobenzyl alcohol) is approved for human and veterinary use primarily for the treatment of pulmonary afflictions…
H Lei, Y Yang, C Li, F Jia, N Jiang… - … Process Research & …, 2020 - ACS Publications
A practical and highly efficient protocol for the production of Autotaxin (ATX) inhibitor Ziritaxestat (1) was described. The procedure began with a catalyst-free bicomponent cyclization for …
Number of citations: 11 pubs.acs.org
CA Buehler, RL BROWN, JM HOLBERT… - The Journal of …, 1941 - ACS Publications
Apparently since I and II are known and IV may be obtained via II or III, they concluded that III was 3, 3'-dichloro-4, 4'-dihydroxydiphenylmethane. Although the isolation of crystalline …
Number of citations: 21 pubs.acs.org

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